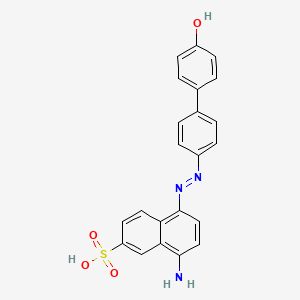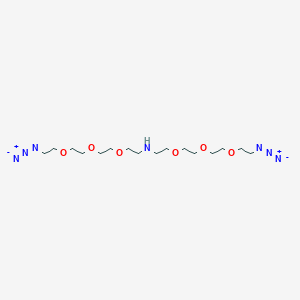
NH-ビス(PEG3-アジド)
概要
説明
NH-bis(PEG3-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls . The azide groups enable PEGylation via Click Chemistry .
Synthesis Analysis
NH-bis(PEG3-azide) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of NH-bis(PEG3-azide) is C16H33N7O6 . It has a molecular weight of 419.48 g/mol .Chemical Reactions Analysis
NH-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
NH-bis(PEG3-azide) has a molecular weight of 419.48 g/mol . The chemical formula is C16H33N7O6 .科学的研究の応用
PROTACリンカー
NH-ビス(PEG3-アジド)は、PROTACの合成に使用できるPEGベースのPROTACリンカーです {svg_1} {svg_2}. PROTACは、リンカーで結合された2つの異なるリガンドを含んでいます。1つはE3ユビキチンリガーゼのリガンドであり、もう1つは標的タンパク質のリガンドです {svg_3} {svg_4}. PROTACは、細胞内のユビキチン-プロテアソーム系を利用して、標的タンパク質を選択的に分解します {svg_5} {svg_6}.
クリックケミストリー試薬
NH-ビス(PEG3-アジド)は、クリックケミストリー試薬です。 アジド基を含んでおり、アルキン基を含む分子と銅触媒アジド-アルキン環状付加反応(CuAAc)を起こすことができます {svg_7}. この反応は、単純な前駆体から複雑な分子構造を作成するための強力なツールです。
生体分子結合
NH-ビス(PEG3-アジド)は、タンパク質、ペプチド、核酸などの生体分子の部位特異的結合に最適です {svg_8}. この特性により、生体分子上の特定の部位にさまざまな官能基を付加するために使用できるため、生化学と分子生物学の分野で貴重なツールとなります。
標的薬物送達
NH-ビス(PEG3-アジド)の生体分子結合特性により、標的薬物送達のための生体結合体の作成にも役立ちます {svg_9}. 薬物分子を特定の標的リガンドに結合させることで、薬物は意図した作用部位に直接送達され、副作用を軽減し、効力を向上させることができます。
制御放出システム
NH-ビス(PEG3-アジド)は、制御放出システムのための生体結合体の作成にも利用できます {svg_10}. これらのシステムは、長期間にわたって薬物を持続的に放出することができ、患者のコンプライアンスと治療効果を向上させることができます。
イメージングプローブ
NH-ビス(PEG3-アジド)は、イメージングプローブのための生体結合体の作成に使用できます {svg_11}. これらのプローブは、生物学的システム内の特定の標的を可視化するために使用でき、診断と研究に役立ちます。
作用機序
Target of Action
NH-bis(PEG3-azide) is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are composed of two distinct ligands joined by a linker . One of these ligands binds to a specific protein target, while the other binds to an E3 ubiquitin ligase .
Mode of Action
The mode of action of NH-bis(PEG3-azide) involves the interaction of the compound with its targets, leading to changes in the target proteins. When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation .
Biochemical Pathways
The biochemical pathway affected by NH-bis(PEG3-azide) is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells . By triggering this system, NH-bis(PEG3-azide) can selectively degrade target proteins .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of the protac molecules it helps to synthesize .
Result of Action
The result of the action of NH-bis(PEG3-azide) is the degradation of the target protein. This is achieved through the ubiquitin-proteasome system, which is triggered when the PROTAC molecule binds to both the target protein and the E3 ligase .
Action Environment
The action environment of NH-bis(PEG3-azide) is within the cells where the ubiquitin-proteasome system operates
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
NH-bis(PEG3-azide) is known for its role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are composed of two distinct ligands connected by a linker, one of which binds to a specific protein target, while the other binds to an E3 ubiquitin ligase. NH-bis(PEG3-azide) serves as the linker in these reactions, enabling the selective degradation of target proteins through the ubiquitin-proteasome system . The azide group in NH-bis(PEG3-azide) interacts with alkyne-containing molecules, facilitating the formation of triazole linkages, which are crucial for the stability and functionality of PROTACs .
Cellular Effects
NH-bis(PEG3-azide) influences various cellular processes by facilitating the degradation of target proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins. For example, the use of NH-bis(PEG3-azide) in PROTACs can lead to the degradation of proteins involved in cell cycle regulation, apoptosis, and other critical cellular functions . The ability to selectively degrade target proteins makes NH-bis(PEG3-azide) a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of NH-bis(PEG3-azide) involves its role as a linker in PROTACs. When NH-bis(PEG3-azide) is used in the synthesis of PROTACs, it facilitates the binding of the target protein to the E3 ubiquitin ligase. This interaction triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in NH-bis(PEG3-azide) enables the formation of stable triazole linkages with alkyne-containing molecules, ensuring the stability and functionality of the PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, NH-bis(PEG3-azide) has shown stability under various conditions. It can be stored in its pure form at -20°C for up to three years and in solution at -80°C for up to six months . The long-term effects of NH-bis(PEG3-azide) on cellular function have been observed in both in vitro and in vivo studies, where it has demonstrated consistent performance in facilitating protein degradation over time .
Dosage Effects in Animal Models
The effects of NH-bis(PEG3-azide) vary with different dosages in animal models. Studies have shown that at lower dosages, NH-bis(PEG3-azide) effectively promotes the degradation of target proteins without causing significant toxicity . At higher dosages, there may be threshold effects and potential adverse effects, including toxicity and off-target protein degradation . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
NH-bis(PEG3-azide) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . The azide group in NH-bis(PEG3-azide) enables its incorporation into PROTACs, which are then metabolized through the ubiquitin-proteasome pathway .
Transport and Distribution
Within cells and tissues, NH-bis(PEG3-azide) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure allows for efficient transport and distribution, ensuring its availability for biochemical reactions . The azide group in NH-bis(PEG3-azide) facilitates its localization and accumulation in specific cellular compartments, enhancing its effectiveness in protein degradation .
Subcellular Localization
NH-bis(PEG3-azide) exhibits subcellular localization that is crucial for its activity and function. The compound’s PEG-based structure and azide group enable it to target specific compartments or organelles within the cell . This targeted localization ensures that NH-bis(PEG3-azide) can effectively participate in biochemical reactions, such as the formation of PROTACs, within the desired subcellular regions .
特性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUGXCRFRUVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118236 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258939-39-7 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



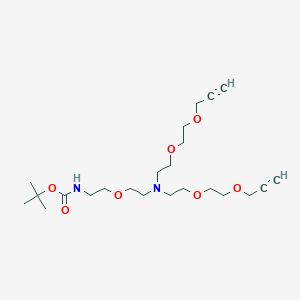
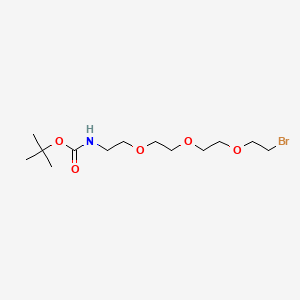
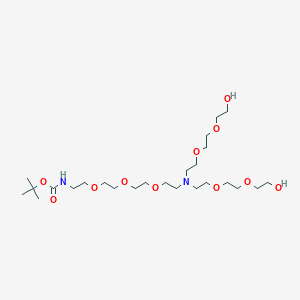



![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
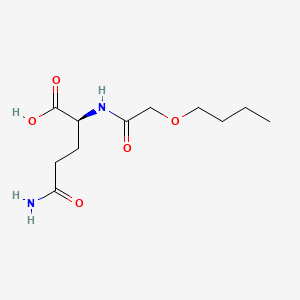
![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)
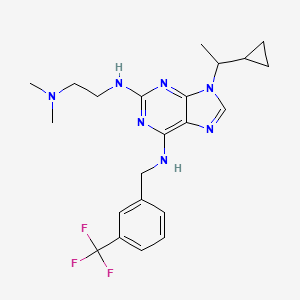


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
